Deshydroxy Bicalutamide

Description

Properties

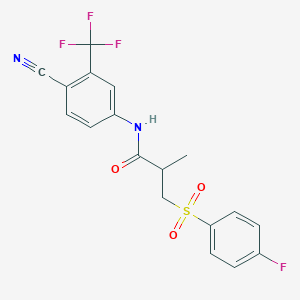

IUPAC Name |

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O3S/c1-11(10-28(26,27)15-6-3-13(19)4-7-15)17(25)24-14-5-2-12(9-23)16(8-14)18(20,21)22/h2-8,11H,10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQOAZDMLVMGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906008-94-4 | |

| Record name | Deoxybicalutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906008944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-methyl-propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYBICALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATU20DB5JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Deshydroxy Bicalutamide: A Technical Guide for Drug Development Professionals

Abstract

Deshydroxy Bicalutamide, a potent non-steroidal antiandrogen, represents a significant advancement in the therapeutic landscape for prostate cancer. Its structural modification, specifically the removal of the hydroxyl group from the propionamide linker of Bicalutamide, has been shown to enhance its antagonistic activity against the androgen receptor (AR). This guide provides a comprehensive, in-depth technical overview of the synthetic protocols for this compound and its analogues. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just a methodology, but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis process.

Introduction: The Rationale for this compound

The androgen receptor (AR) is a critical target in the management of prostate cancer, even as the disease progresses to castration-resistant stages.[1] First-generation non-steroidal antiandrogens like Bicalutamide function by competitively inhibiting the binding of endogenous androgens to the AR.[2] However, their efficacy can be limited by the development of resistance.[3]

The synthesis of this compound and its analogues is driven by the need for more potent AR antagonists. The absence of the hydroxyl group in the linker region has been a key area of structural modification.[4] Research has demonstrated that certain deshydroxy analogues exhibit significantly enhanced antiproliferative activity in various prostate cancer cell lines compared to Bicalutamide.[5] For instance, specific deshydroxy sulfide analogues have shown a 4- to 7-fold increase in activity.[5] This guide will detail the chemical pathways to achieve these promising therapeutic candidates.

Core Synthesis Pathway: A Two-Stage Approach

The most common and effective route for synthesizing this compound and its analogues is a two-stage process:

-

Michael Addition: Formation of a thioether intermediate through the reaction of a substituted phenylacrylamide with a thiophenol derivative.

-

Oxidation: Conversion of the thioether to the corresponding sulfone, which is the final this compound analogue.

This pathway is adaptable for creating a library of analogues by varying the substituents on both the phenylacrylamide and thiophenol starting materials.

Visualizing the Synthesis Workflow

Caption: General workflow for the synthesis of this compound analogues.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies described in the scientific literature.[4][6]

Stage 1: Synthesis of Thioether Intermediates via Michael Addition

The Michael addition reaction is the cornerstone of this synthesis, creating the crucial carbon-sulfur bond. The choice of base and solvent system is critical and depends on the specific reactivity of the starting materials.

Method A: Sodium Hydride in Tetrahydrofuran (THF)

This method is generally effective for a wide range of substituted phenylacrylamides and thiophenols.[6]

-

Reaction Setup:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at room temperature, add the desired thiophenol derivative (1.2 equivalents) dropwise.

-

Stir the mixture for 30 minutes to allow for the formation of the sodium thiophenolate salt.

-

Add a solution of the substituted phenylacrylamide derivative (1.0 equivalent) in THF.

-

Continue stirring at room temperature for 24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Method B: Sodium Hydroxide in 1,4-Dioxane

This method is employed when Method A fails to yield the desired product, particularly with certain electron-deficient phenylacrylamides.[6]

-

Reaction Setup:

-

To a solution of the substituted phenylacrylamide (1.0 equivalent) and the thiophenol derivative (1.2 equivalents) in 1,4-dioxane, add an aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium chloride.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

-

Rationale for Method Selection: The choice between Method A and B is empirically determined. The stronger base, NaH, in an aprotic solvent (THF) is often the first choice. However, for less reactive substrates, the phase-transfer catalysis conditions of Method B (NaOH, tetrabutylammonium chloride) in a higher boiling point solvent (1,4-dioxane) can facilitate the reaction.[6]

Stage 2: Oxidation of Thioethers to Sulfones

The final step in the synthesis is the oxidation of the thioether intermediate to the corresponding sulfone. Meta-chloroperoxybenzoic acid (mCPBA) is a reliable and commonly used oxidizing agent for this transformation.

-

Reaction Setup:

-

Dissolve the purified thioether intermediate (1.0 equivalent) in dichloromethane (DCM).

-

To this solution, add mCPBA (1.4 equivalents) portion-wise at room temperature. The slight excess of mCPBA ensures complete conversion.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate (to quench excess mCPBA) and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude sulfone can be purified by recrystallization or column chromatography to yield the final this compound analogue.

-

Self-Validation and Quality Control: The structures of all synthesized intermediates and final products must be rigorously confirmed using analytical and spectroscopic data, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[6] The purity should be assessed by high-performance liquid chromatography (HPLC).

Key Starting Materials and Reagents

The following table summarizes the key reagents required for the synthesis.

| Reagent | Role | Supplier/Purity |

| Substituted Anilines | Starting material for phenylacrylamides | Commercially available, >98% |

| Methacryloyl Chloride | Acylating agent | Commercially available, >97% |

| Substituted Thiophenols | Nucleophile in Michael addition | Commercially available, >98% |

| Sodium Hydride (NaH) | Base (Method A) | 60% dispersion in mineral oil |

| Sodium Hydroxide (NaOH) | Base (Method B) | Reagent grade |

| Tetrahydrofuran (THF) | Solvent (Method A) | Anhydrous, >99.8% |

| 1,4-Dioxane | Solvent (Method B) | Anhydrous, >99.8% |

| m-Chloroperoxybenzoic acid (mCPBA) | Oxidizing agent | 70-77% |

| Dichloromethane (DCM) | Solvent for oxidation | Anhydrous, >99.8% |

Reaction Pathway Diagram

Caption: Chemical reaction pathway for the synthesis of this compound.

Conclusion and Future Perspectives

The synthetic protocols outlined in this guide provide a robust and versatile platform for the generation of this compound and its analogues. The demonstrated antiproliferative activities of these compounds, which in some cases surpass those of both Bicalutamide and Enzalutamide, underscore their potential as next-generation therapeutics for prostate cancer.[2][6] Future research in this area will likely focus on the synthesis of novel analogues with optimized pharmacokinetic and pharmacodynamic profiles, further enhancing their clinical utility. The methodologies described herein serve as a foundational framework for these ongoing drug discovery efforts.

References

- 1. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

mechanism of action of Deshydroxy Bicalutamide

An In-depth Technical Guide Topic: Mechanism of Action of Deshydroxy Bicalutamide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of novel antiandrogens is critical for overcoming resistance in prostate cancer therapy. Bicalutamide, a first-generation non-steroidal antiandrogen (NSAA), has been a cornerstone of treatment, but its efficacy is limited by the emergence of resistance, often through androgen receptor (AR) mutations. This has spurred the development of next-generation antagonists. This technical guide focuses on the mechanism of action of this compound, a structural analogue of bicalutamide that lacks the central hydroxyl group. By removing this group, researchers have developed a class of potent AR antagonists with significantly enhanced anti-proliferative activity. This document details the molecular basis of their action, the structural rationale for their improved potency, the experimental protocols for their validation, and future research avenues.

Introduction: Evolving Beyond First-Generation Antiandrogens

The androgen receptor (AR) signaling pathway is the primary driver for the initiation and progression of prostate cancer.[1] First-generation non-steroidal antiandrogens, including bicalutamide, flutamide, and nilutamide, were designed to competitively inhibit the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the AR.[1][2] While initially effective, their long-term utility is hampered by relatively low binding affinity and the development of castration-resistant prostate cancer (CRPC), where AR mutations can switch these antagonists into agonists, paradoxically promoting tumor growth.[1][3]

This challenge has led to the exploration of novel chemical scaffolds to create more potent and resilient AR inhibitors. One such avenue has been the modification of the bicalutamide structure. The "this compound" scaffold refers to a class of bicalutamide analogues that lack the central hydroxyl group of the propionanilide linker.[1][4] Research into these derivatives has revealed that this modification is not only tolerated but can lead to compounds with substantially improved potency compared to both bicalutamide and the second-generation antiandrogen, enzalutamide.[1][4] This guide elucidates the mechanism by which these compounds exert their powerful antagonistic effects.

Core Mechanism of Androgen Receptor Antagonism

The primary mechanism of action for this compound analogues is the competitive and potent inhibition of the androgen receptor. This is a multi-step process that disrupts the canonical AR signaling cascade at several key points.

Competitive Binding to the AR Ligand-Binding Domain (LBD)

Like the parent compound, this compound derivatives directly compete with DHT for the ligand-binding domain (LBD) of the AR.[1][2] The binding of an antagonist induces a unique conformational change in the receptor, distinct from that caused by an agonist. The potency of these compounds is directly related to their binding affinity; studies have shown that novel deshydroxy analogues can exhibit inhibitory activity many folds greater than bicalutamide.[4]

Disruption of the Agonist Conformation

Upon binding an agonist like DHT, the AR LBD undergoes a significant conformational change. A key event is the repositioning of helix 12 (H12) to form a "lid" over the ligand-binding pocket, creating a stable surface for the recruitment of coactivator proteins.[1][5] This is essential for forming a transcriptionally active receptor.[5]

This compound analogues, particularly those with bulky substituents, are designed to cause a steric clash with H12.[1] This prevents H12 from adopting the closed "agonist" conformation.[1] By forcing H12 into an alternative, "antagonist" conformation, the compound effectively blocks the formation of the coactivator binding groove, thereby preventing the recruitment of essential coactivators like SRC-1 and SRC-2.[1][6]

Inhibition of Nuclear Translocation and DNA Binding

While some older antagonists were thought to primarily work by sequestering the AR in the cytoplasm, it is now understood that compounds like bicalutamide can permit AR nuclear translocation and even binding to DNA at Androgen Response Elements (AREs).[6] However, the resulting AR-antagonist complex is transcriptionally inert because it cannot effectively recruit the necessary co-regulatory proteins to initiate gene expression.[6] this compound derivatives operate on this principle, ensuring that even if the receptor reaches its target genes, it remains inactive. This is confirmed by the strong, dose-dependent reduction in the expression of AR-regulated genes, such as Prostate-Specific Antigen (PSA).[1][4]

Caption: Androgen Receptor signaling and the inhibitory mechanism of this compound.

Experimental Protocols for Mechanistic Validation

The characterization of this compound's mechanism relies on a suite of established in vitro assays. These protocols form a self-validating system, where binding affinity is correlated with functional antagonism of gene expression.

Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of a test compound for the androgen receptor.

-

Principle: This assay measures the ability of an unlabeled compound (this compound analogue) to compete with a constant concentration of a radiolabeled AR ligand (e.g., [³H]-Mibolerone) for binding to the AR LBD.[7]

-

Methodology:

-

Receptor Preparation: Express and purify recombinant human AR ligand-binding domain (AR-LBD). Alternatively, prepare cytosol from AR-expressing cells (e.g., LNCaP) or tissues.

-

Assay Setup: In a 96-well plate, combine the AR preparation with a fixed concentration of the radiolabeled ligand (e.g., 1 nM [³H]-Mibolerone).

-

Competition: Add the unlabeled test compound in a series of increasing concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled DHT).

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Separate bound from free radioligand. A common method is to add dextran-coated charcoal, which adsorbs free ligand, followed by centrifugation.

-

Quantification: Transfer the supernatant (containing the bound ligand) to a scintillation vial with scintillation cocktail and quantify radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀, the concentration at which 50% of the radioligand is displaced.

-

Protocol: AR-Driven Reporter Gene Assay

-

Objective: To measure the functional antagonist activity of a test compound on AR-mediated gene transcription.

-

Principle: This cell-based assay uses a host cell line (e.g., PC-3, which lacks endogenous AR) co-transfected with two plasmids: one expressing the full-length human AR and a second "reporter" plasmid containing the luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or containing multiple AREs).[8] Antagonist activity is measured as a reduction in androgen-induced luciferase expression.[8]

-

Methodology:

-

Cell Culture & Transfection: Plate PC-3 cells in a 96-well plate. Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with medium containing a fixed, sub-maximal concentration of an AR agonist (e.g., 0.1 nM R1881). Immediately add the test compound in a series of increasing concentrations. Include controls for basal activity (vehicle only) and maximal activation (agonist only).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Aspirate the medium and lyse the cells using a luciferase lysis buffer.

-

Luminescence Reading: Add luciferase substrate to the cell lysate and immediately measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to a measure of cell viability if necessary (e.g., a co-transfected Renilla luciferase control or a separate viability assay). Plot the percentage of agonist-induced activity against the log concentration of the test compound to determine the IC₅₀ for functional antagonism.

-

Caption: High-level workflow for a cell-based AR antagonist reporter assay.

Quantitative Data Summary

Studies synthesizing and evaluating novel this compound derivatives have demonstrated a significant improvement in anti-proliferative activity.

| Compound Class | Cell Line | IC₅₀ (μM) | Fold Improvement vs. Bicalutamide | Reference |

| Bicalutamide (Reference) | LNCaP | 20.44 | - | [4] |

| Enzalutamide (Reference) | LNCaP | 1.36 | ~15x | [4] |

| Deshydroxy Analogue 28 | LNCaP | 0.43 | ~47x | [4] |

| Deshydroxy Analogue 27 | LNCaP | 1.68 | ~12x | [1] |

| Various Deshydroxy Analogues | LNCaP | 2.67 - 13.19 | 1.5x - 7.7x | [4] |

Conclusion and Future Directions

The this compound scaffold represents a promising evolution in the design of androgen receptor antagonists. By removing the central hydroxyl group and optimizing substitutions on the aromatic rings, it is possible to create compounds that are significantly more potent than first- and even second-generation antiandrogens. The core mechanism remains centered on competitive binding to the AR LBD, but with an enhanced ability to induce an antagonist conformation that prevents coactivator recruitment and subsequent gene transcription.

Future research should focus on:

-

Structural Biology: Obtaining a co-crystal structure of the wild-type AR-LBD in complex with a potent this compound analogue would provide definitive proof of the binding mode and rational design principles.

-

Overcoming Resistance: Evaluating the efficacy of these novel compounds against a panel of clinically relevant AR mutants (e.g., F876L, W741L) that confer resistance to current therapies.

-

Pharmacokinetics and In Vivo Efficacy: Characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and testing the most promising compounds in preclinical xenograft models of castration-resistant prostate cancer.

By continuing to refine this chemical scaffold, the field moves closer to developing more durable and effective treatments for advanced prostate cancer.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Bicalutamide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral nonsteroidal affinity ligands for the androgen receptor. 1. Bicalutamide analogues bearing electrophilic groups in the B aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

Deshydroxy Bicalutamide: A Technical Guide to its Androgen Receptor Antagonist Activity

This guide provides an in-depth technical exploration of deshydroxy bicalutamide and its activity as an androgen receptor (AR) antagonist. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, experimental validation, and comparative potency of this significant bicalutamide derivative. We will move beyond a simple recitation of facts to an integrated understanding of the scientific rationale behind the experimental designs used to characterize this compound.

The Androgen Receptor Signaling Axis: A Critical Target in Prostate Cancer

The androgen receptor, a ligand-activated nuclear transcription factor, is a cornerstone in the development and progression of prostate cancer.[1] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, dimerizes, and translocates to the nucleus.[2] There, it binds to androgen response elements (AREs) on target genes, modulating their transcription to promote cell proliferation and survival.[3] Consequently, antagonizing this pathway has been a primary therapeutic strategy for prostate cancer.[4]

First-generation non-steroidal antiandrogens (NSAAs) like bicalutamide function by competitively inhibiting the binding of androgens to the AR.[5] However, their efficacy can be limited by the development of resistance, often through AR mutations that can convert these antagonists into agonists.[5] This has driven the development of more potent antagonists.

Diagram: Simplified Androgen Receptor Signaling Pathway

Caption: Androgen binding in the cytoplasm leads to AR activation and nuclear translocation.

Bicalutamide Metabolism and the Emergence of this compound

Bicalutamide is administered as a racemate, with the (R)-enantiomer being the active component.[6] It is metabolized in the liver, primarily through hydroxylation and glucuronidation.[7] While the primary metabolites of bicalutamide are considered inactive, research into derivatives has revealed that the removal of the hydroxyl group, creating this compound, can significantly enhance its antagonistic activity.[8][9]

Enhanced Potency of this compound Derivatives

Recent studies have demonstrated that novel this compound derivatives exhibit substantially improved antiproliferative activity against various human prostate cancer cell lines compared to the parent compound and even the second-generation antiandrogen, enzalutamide.[8]

Comparative Antiproliferative Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | LNCaP IC50 (µM) | VCaP IC50 (µM) | PC3 IC50 (µM) | 22Rv1 IC50 (µM) | Reference |

| Bicalutamide | 20.44 | - | - | - | [8] |

| Enzalutamide | 1.36 | - | - | - | [8] |

| This compound Analogue 28 | 0.43 | - | - | - | [8] |

| This compound Analogue 16 | 8.22 - 10.86 | - | - | 6.59 | [9] |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are representative values from the cited literature.

As the data indicates, certain this compound analogues show a remarkable increase in potency, with some exhibiting over a 40-fold improvement compared to bicalutamide.[8] This enhanced activity suggests a more favorable interaction with the ligand-binding domain (LBD) of the androgen receptor.[8]

Experimental Protocols for Assessing Androgen Receptor Antagonist Activity

To rigorously characterize the antagonist activity of compounds like this compound, a series of well-established in vitro and in vivo assays are employed. The following protocols provide a framework for these investigations.

In Vitro Assessment

This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[10] A scintillation proximity assay (SPA) is a common high-throughput method for this purpose.[11]

Principle: The AR protein is immobilized on a solid support (e.g., beads or microplate wells) that contains a scintillant. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the scintillant, generating a light signal. A non-radiolabeled competitor, such as this compound, will displace the radiolabeled ligand, leading to a decrease in the signal.

Step-by-Step Methodology:

-

Preparation of AR: Purified recombinant human AR ligand-binding domain (LBD) is used.

-

Assay Setup: The assay is typically performed in a 384-well format.[12][10]

-

Incubation:

-

Detection: The plate is read in a scintillation counter to measure the light output from each well.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound.[13] This represents the concentration of the compound that displaces 50% of the radiolabeled ligand.

Diagram: Workflow for Competitive Binding Assay

Caption: A streamlined workflow for determining competitive binding to the AR.

This cell-based assay measures the functional consequence of AR binding by quantifying the transcriptional activity of the receptor.[14][15]

Principle: Cells (e.g., prostate cancer cell lines like LNCaP or engineered cell lines) are transfected with a reporter gene (e.g., luciferase or β-galactosidase) that is under the control of an ARE-containing promoter.[16][17] When the AR is activated by an agonist, it binds to the ARE and drives the expression of the reporter gene, producing a measurable signal. An antagonist will inhibit this process.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture an appropriate cell line (e.g., LNCaP, which endogenously expresses AR, or an AR-negative line like PC3 co-transfected with an AR expression vector).

-

Transfect the cells with a reporter plasmid containing an ARE-driven luciferase gene.

-

-

Treatment:

-

Treat the cells with a known AR agonist (e.g., DHT or the synthetic androgen R1881) to induce reporter gene expression.[16]

-

Concurrently, treat the cells with varying concentrations of the test compound (this compound).

-

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and protein expression.

-

Lysis and Detection:

-

Lyse the cells to release the reporter protein.

-

Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (luminescence).

-

-

Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced reporter signal. The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the maximal agonist response.

Diagram: Principle of AR Reporter Gene Assay

Caption: An antagonist blocks agonist-induced reporter gene expression.

To confirm the antagonistic effect on endogenous AR signaling, the expression of AR-regulated genes, such as prostate-specific antigen (PSA), can be measured using quantitative real-time PCR (qPCR).[5] A significant reduction in PSA mRNA levels in the presence of an AR agonist and the test compound confirms its antagonist activity.[8]

In Vivo Assessment

Transgenic mouse models provide a powerful tool for evaluating the pharmacodynamics of AR antagonists in a living system.[18]

Model: A commonly used model is a transgenic mouse expressing the luciferase reporter gene under the control of an androgen-dependent promoter, such as the probasin promoter (ARR2PB).[18]

Methodology:

-

Animal Model: Utilize ARR2Pb-Luc transgenic mice, where luciferase expression in the prostate is androgen-dependent.[18]

-

Treatment: Administer the test compound (this compound) to the mice.

-

Imaging: Perform non-invasive bioluminescent imaging to quantify luciferase activity in the prostate over time.

-

Data Analysis: A reduction in the bioluminescent signal indicates inhibition of AR signaling in vivo.[18][19]

Conclusion and Future Directions

This compound and its derivatives represent a promising advancement in the development of more potent androgen receptor antagonists. Their enhanced in vitro activity against prostate cancer cell lines underscores their potential for improved therapeutic efficacy. The experimental framework detailed in this guide provides a robust methodology for the continued investigation and characterization of these and other novel AR antagonists. Future research should focus on the in vivo efficacy and safety profiles of these compounds, as well as their activity against known resistance mutations in the androgen receptor.

References

- 1. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 2. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity | MDPI [mdpi.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 8. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 16. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Visualising Androgen Receptor Activity in Male and Female Mice | PLOS One [journals.plos.org]

The Advent of Deshydroxy Bicalutamide Derivatives: A New Frontier in Androgen Receptor Antagonism

A Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The landscape of prostate cancer therapeutics is continually evolving, driven by the persistent challenge of resistance to existing treatments. First-generation non-steroidal antiandrogens (NSAAs), such as Bicalutamide, have been foundational in androgen deprivation therapy. However, their efficacy is often limited by the emergence of castration-resistant prostate cancer (CRPC). This guide provides an in-depth technical exploration of a promising new class of compounds: Deshydroxy Bicalutamide derivatives. We will dissect the rationale behind their design, the synthetic methodologies employed, their pharmacological evaluation, and the critical structure-activity relationships that govern their enhanced potency. This document serves as a comprehensive resource for researchers and drug development professionals navigating the complexities of androgen receptor (AR) antagonism and the pursuit of next-generation prostate cancer therapies.

Introduction: The Rationale for Moving Beyond Bicalutamide

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer cell growth and survival.[1][2] First-generation non-steroidal antiandrogens, including Flutamide, Nilutamide, and Bicalutamide, function as competitive antagonists of the AR, blocking the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[3][4][5] While initially effective, their long-term utility is hampered by several factors:

-

Limited Potency: These agents exhibit relatively low binding affinity for the AR.[2]

-

Agonist Activity in Resistant Disease: Under conditions of AR overexpression or mutation, as seen in CRPC, these antagonists can paradoxically function as agonists, promoting tumor growth.[2]

-

Metabolic Liabilities: The metabolism of Bicalutamide, for instance, involves hydroxylation and glucuronidation, and while its primary metabolites are considered inactive, understanding the metabolic profile is crucial for drug design.[6][7][8][9][10]

The development of second-generation NSAAs like Enzalutamide marked a significant advancement, offering higher AR binding affinity and improved clinical outcomes.[11] However, resistance to these agents also inevitably develops, underscoring the continuous need for novel AR antagonists with distinct structural scaffolds and mechanisms of action.[2]

The core concept behind the development of this compound derivatives is the strategic removal of the hydroxyl group from the Bicalutamide backbone. This modification, coupled with other structural alterations, aims to enhance antiproliferative activity and overcome known resistance mechanisms.

Synthetic Strategies: Crafting a New Generation of AR Antagonists

The synthesis of this compound derivatives is a multi-step process designed to systematically explore the structure-activity landscape. A key synthetic route involves the Michael addition reaction.[1][12]

General Synthetic Workflow

The synthesis typically commences with the acylation of substituted trifluoromethyl anilines with methacryloyl chloride to form phenylacrylamide intermediates. These intermediates then undergo a crucial Michael addition reaction with various fluorinated thiophenols.[1] This approach allows for the systematic variation of substituents on both aromatic rings, enabling a thorough investigation of their impact on biological activity.

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Deshydroxy Propioanilide Analogue

The following protocol outlines a representative synthesis based on the Michael addition strategy:

-

Step 1: Acylation. To a solution of a substituted trifluoromethyl aniline (1 equivalent) in dimethylacetamide, methacryloyl chloride (1.1 equivalents) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 12-16 hours.

-

Step 2: Work-up and Purification. The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the crude phenylacrylamide derivative. This intermediate can be purified further by column chromatography.

-

Step 3: Michael Addition. The phenylacrylamide derivative (1 equivalent) and a selected fluorinated thiophenol (1.2 equivalents) are dissolved in a suitable solvent such as ethanol. A catalytic amount of a base (e.g., triethylamine) is added, and the mixture is refluxed for 24-48 hours.

-

Step 4: Final Purification. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final this compound derivative.[1]

Self-Validation: The structure and purity of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[1]

Pharmacological Evaluation: Assessing Potency and Mechanism of Action

A critical phase in the development of these novel derivatives is their comprehensive pharmacological evaluation to determine their antiproliferative activity and confirm their mechanism of action as AR antagonists.

In Vitro Antiproliferative Assays

The primary assessment of efficacy is conducted using a panel of human prostate cancer cell lines, including both androgen-sensitive (LNCaP, VCaP) and castration-resistant (PC3, 22Rv1) lines.[1][13]

Experimental Protocol: MTT Assay

-

Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the this compound derivatives, Bicalutamide, and Enzalutamide (as positive controls) for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Caption: Pharmacological screening workflow for this compound derivatives.

Confirmation of AR Antagonism: PSA Expression Analysis

To validate that the observed antiproliferative effects are mediated through AR antagonism, the expression of prostate-specific antigen (PSA), a well-established AR-regulated gene, is quantified.[1]

Experimental Protocol: Quantitative PCR (qPCR)

-

Cell Treatment and RNA Extraction: LNCaP cells are treated with the test compounds, and total RNA is extracted.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR Amplification: The cDNA is subjected to qPCR using primers specific for PSA and a housekeeping gene (for normalization).

-

Data Analysis: The relative expression of PSA mRNA is calculated to determine the extent of AR pathway inhibition. A significant reduction in PSA expression upon treatment confirms AR antagonistic activity.[1][12]

Structure-Activity Relationship (SAR) and Lead Optimization

The systematic synthesis and evaluation of a library of this compound derivatives have yielded crucial insights into the structure-activity relationships governing their potency.

Key Findings from SAR Studies

-

Removal of the Hydroxyl Group: The absence of the central hydroxyl group is a defining feature of this class and is compatible with potent antiandrogenic activity.[1][12]

-

"Double Branched" Analogues: Unexpectedly, the synthesis can yield "double branched" by-products, which have demonstrated exceptionally potent activity, in some cases exceeding that of Enzalutamide.[1][12] These structurally distinct molecules likely adopt a novel binding mode within the AR ligand-binding domain (LBD).[1]

-

Influence of Aromatic Substituents: The nature and position of substituents on both phenyl rings significantly impact antiproliferative activity. For instance, variations in the fluorination pattern of the thiophenol moiety and the placement of electron-withdrawing groups on the aniline ring are critical determinants of potency.[1]

Tabulated SAR Data

The following table summarizes the antiproliferative activity of selected this compound derivatives in the LNCaP prostate cancer cell line, providing a clear comparison with established antiandrogens.

| Compound | Key Structural Feature | IC₅₀ in LNCaP (µM) | Fold Improvement over Bicalutamide |

| Bicalutamide | Parent Compound | 20.44[1][12] | - |

| Enzalutamide | Second-Generation NSAA | 1.31 - 1.36[1][12] | ~15x |

| Compound 27 | Double Branched Analogue | 1.68[1] | ~12x |

| Compound 28 | Double Branched Analogue | 0.43[1][12] | >40x |

| Compound 33 | Single Branched Analogue | Potent PSA reduction[1][12] | - |

| Deshydroxy Analogue 16 | Single Branched Analogue | 8.22 - 10.86[13][14] | ~2-2.5x |

Mechanism of Action: A Deeper Dive into AR Interaction

Non-steroidal antiandrogens exert their effects by competitively inhibiting the binding of androgens to the AR LBD.[3][5] This prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent modulation of gene expression.[5]

Molecular modeling studies suggest that the novel "double branched" this compound derivatives may engage with the AR LBD in a unique manner compared to first and second-generation NSAAs.[1] This distinct binding mode could be key to overcoming resistance mechanisms that affect existing therapies. The interaction of these derivatives with specific amino acid residues within the LBD, such as those implicated in mutations that confer resistance (e.g., W741L), is an area of active investigation.[1][15]

Caption: Androgen receptor signaling and the inhibitory action of this compound derivatives.

Conclusion and Future Directions

The discovery of this compound derivatives represents a significant step forward in the quest for more effective treatments for prostate cancer, particularly in the context of castration-resistant disease. The remarkable potency of the "double branched" analogues, which surpasses that of both Bicalutamide and Enzalutamide in preclinical models, highlights the potential of this novel chemical scaffold.[1][12]

Future research should focus on:

-

Lead Optimization: Further refinement of the "double branched" scaffold to enhance pharmacokinetic properties and in vivo efficacy.

-

Elucidation of Binding Mode: X-ray crystallography studies to definitively determine the binding mode of these novel antagonists within the AR LBD.

-

Evaluation in Resistant Models: Comprehensive testing of lead candidates in preclinical models of Enzalutamide-resistant prostate cancer.

-

Pharmacokinetic and Toxicological Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the drug-like properties of these compounds.

The insights gained from the exploration of this compound derivatives will undoubtedly fuel the development of the next generation of AR-targeted therapies, offering new hope for patients with advanced prostate cancer.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiandrogen - Wikipedia [en.wikipedia.org]

- 5. rigicon.com [rigicon.com]

- 6. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 7. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bicalutamide - Wikipedia [en.wikipedia.org]

- 9. drugs.com [drugs.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]

- 12. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 14. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural basis for antagonism and resistance of bicalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Deshydroxy Bicalutamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicalutamide, a non-steroidal anti-androgen, is a cornerstone in the therapeutic landscape of prostate cancer. Its clinical efficacy is intrinsically linked to its mechanism of action as a competitive antagonist of the androgen receptor (AR), a key driver in the proliferation of prostate cancer cells.[1] The metabolic fate of Bicalutamide in vivo leads to the formation of several metabolites, among which Deshydroxy Bicalutamide emerges as a significant entity. This guide provides a comprehensive technical overview of the chemical structure of this compound, an impurity and a synthetic precursor to novel and more potent androgen receptor antagonists.[2] Understanding its synthesis, structural characteristics, and biological interactions is paramount for researchers in the fields of medicinal chemistry and oncology drug development.

Part 1: Chemical Identity and Structural Elucidation

Nomenclature and Chemical Identifiers

This compound, systematically known as N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-methylpropanamide , is a close structural analog of Bicalutamide, lacking the hydroxyl group at the chiral center.[3] Its unique chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-methylpropanamide |

| Molecular Formula | C₁₈H₁₄F₄N₂O₃S |

| Molecular Weight | 414.37 g/mol |

| CAS Number | 906008-94-4 |

| SMILES | C(C(CS(=O)(=O)c1ccc(cc1)F)C)(=O)Nc2cc(c(cc2)C#N)C(F)(F)F |

| InChI | InChI=1S/C18H14F4N2O3S/c1-10(9-28(26,27)16-6-3-12(19)4-7-16)17(25)24-13-5-2-11(8-23)15(14(13)18(20,21)22)24/h2-7,10H,9H2,1H3,(H,24,25) |

Spectroscopic Characterization

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the trifluoromethyl-substituted phenyl ring and the fluorophenyl ring. The methyl group protons would appear as a doublet, coupled to the adjacent methine proton. The methylene protons adjacent to the sulfonyl group would likely appear as a complex multiplet due to diastereotopicity.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the carbonyl carbon of the amide, the sulfonyl-adjacent methylene carbon, the methine carbon, and the methyl carbon. The presence of the trifluoromethyl group would be evident from the characteristic quartet in the off-resonance decoupled spectrum.

-

¹⁹F NMR: The fluorine NMR would show two distinct signals: one for the trifluoromethyl group and another for the fluorine atom on the phenylsulfonyl moiety.

1.2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would further corroborate the proposed structure, with characteristic losses of the fluorophenylsulfonyl group and fragments corresponding to the cyano-trifluoromethyl-phenylamide moiety. For instance, in the analysis of Bicalutamide, a transition of m/z 429.2 → 255.0 is used for quantitation, indicating the loss of the sulfonyl portion.[5]

Part 2: Synthesis of this compound

The synthesis of this compound and its derivatives is a multi-step process that leverages fundamental organic reactions. The core synthetic strategy involves a Michael addition followed by an oxidation step.[4][6]

Synthetic Pathway

Caption: Synthetic scheme for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure based on the synthesis of closely related analogs.[4]

Step 1: Synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-methylpropanamide (Sulfide Intermediate)

-

To a solution of N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide in a suitable aprotic solvent (e.g., tetrahydrofuran), add 4-fluorothiophenol.

-

Cool the reaction mixture in an ice bath and add a base (e.g., sodium hydride) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the sulfide intermediate.

Step 2: Synthesis of this compound (Oxidation)

-

Dissolve the sulfide intermediate from Step 1 in a chlorinated solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to afford this compound.

Part 3: Mechanism of Action and Biological Significance

This compound, like its parent compound Bicalutamide, is designed to act as a competitive antagonist of the androgen receptor.[2][6] The binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR is a critical step in the signaling cascade that promotes the growth of prostate cancer cells.[1]

Androgen Receptor Antagonism

Caption: Mechanism of Androgen Receptor Antagonism.

This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens.[2] This binding event is crucial as it inhibits the conformational changes in the AR that are necessary for its activation and subsequent translocation to the nucleus. By blocking the AR signaling pathway, this compound and its analogs can effectively inhibit the growth of androgen-dependent prostate cancer cells.[6]

Significance in Drug Development

The "deshydroxy" modification in the Bicalutamide scaffold serves as a key synthetic intermediate for creating novel AR antagonists. Researchers have synthesized series of this compound derivatives and evaluated their anti-proliferative activities against various prostate cancer cell lines.[4][2] These studies have demonstrated that modifications to this core structure can lead to compounds with enhanced potency compared to Bicalutamide itself.[6]

Part 4: Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification of this compound in various matrices, including in-process control during synthesis and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.[7][8]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method can be developed and validated for the quantification of this compound.

4.1.1. Representative HPLC Method

The following is a general HPLC method that can be optimized for the analysis of this compound, based on methods developed for Bicalutamide and its impurities.[7][9]

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 270 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

4.1.2. Method Validation

The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry and prostate cancer research. Its well-defined chemical structure, accessible synthetic routes, and its role as a competitive androgen receptor antagonist make it a valuable tool for the development of new and more effective anti-cancer therapies. This technical guide has provided a comprehensive overview of its chemical identity, synthesis, mechanism of action, and analytical methodologies, serving as a foundational resource for scientists and researchers in the field.

References

- 1. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide CAS#: 1159977-36-2 [amp.chemicalbook.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of this compound derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmascholars.com [pharmascholars.com]

- 8. researchgate.net [researchgate.net]

- 9. Hacettepe University Journal of the Faculty of Pharmacy » Submission » Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide [dergipark.org.tr]

The Analytical and Synthetic Landscape of Deshydroxy Bicalutamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Impurity Profiling in Pharmaceutical Development

In the rigorous landscape of pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile of a drug substance. Impurities, even at trace levels, can have significant impacts on the safety, efficacy, and stability of a final drug product. Therefore, a comprehensive understanding of the potential impurities that can arise during the synthesis and storage of an API is not merely a regulatory requirement but a cornerstone of robust drug development. This guide provides an in-depth technical exploration of Deshydroxy Bicalutamide, a known process-related impurity and potential degradant of Bicalutamide, a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer. Through a detailed examination of its preparation, characterization, and analytical detection, this document aims to equip researchers and drug development professionals with the critical knowledge necessary to control this impurity effectively.

This compound: Structure and Significance

This compound, also known as Bicalutamide Impurity C, is structurally similar to the parent drug, lacking the tertiary hydroxyl group on the propionamide side chain. Its chemical name is (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl) sulfonyl]-2-methyl-propanamide.

The presence of this impurity in Bicalutamide drug substance is primarily attributed to the synthetic route employed. Its control is crucial to ensure the purity and safety of the final drug product. Understanding its formation and having access to a pure reference standard is essential for the development and validation of analytical methods for its detection and quantification.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |

| Bicalutamide | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | C₁₈H₁₄F₄N₂O₄S | 430.37 g/mol | 90357-06-5 |

| This compound | (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl) sulfonyl]-2-methyl-propanamide | C₁₈H₁₄F₄N₂O₃S | 414.37 g/mol | 906008-94-4 |

Synthetic Pathways to this compound and its Precursors

The preparation of this compound is a multi-step process that mirrors a potential side-reaction in the synthesis of Bicalutamide itself. The most common and logical synthetic route involves a two-step sequence:

-

Acylation: The formation of the amide intermediate, N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide.

-

Michael Addition and Oxidation: The conjugate addition of 4-fluorothiophenol to the α,β-unsaturated amide, followed by oxidation of the resulting thioether to the sulfone.

This synthetic approach provides a reliable method for obtaining a reference standard of this compound, which is indispensable for analytical method development and validation.

Experimental Protocol: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide (Intermediate)

This protocol describes the acylation of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride to yield the key intermediate. The use of N,N-dimethylacetamide (DMA) as a solvent is crucial for this reaction, and the work-up procedure is designed to effectively remove unreacted starting materials and by-products.

Materials and Reagents:

-

4-Amino-2-(trifluoromethyl)benzonitrile

-

Methacryloyl chloride

-

N,N-Dimethylacetamide (DMA)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Step-by-Step Procedure:

-

Under a nitrogen atmosphere, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in N,N-dimethylacetamide.

-

To the stirred solution, slowly add methacryloyl chloride (1.1 to 1.5 equivalents) dropwise over a period of 10-15 minutes, maintaining the reaction at room temperature. An ice bath can be used to control any exotherm.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 3 hours to overnight).[1]

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid chloride and acidic by-products) and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide as a white solid.[1]

Self-Validating System and Causality:

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the reaction of the highly reactive methacryloyl chloride with atmospheric moisture, which would lead to the formation of methacrylic acid and reduce the yield of the desired product.

-

Controlled Addition: The slow, dropwise addition of methacryloyl chloride helps to control the reaction exotherm and prevent the formation of side products.

-

Aqueous Work-up: The sequential washing with sodium bicarbonate and brine is essential for removing impurities. The bicarbonate wash neutralizes any excess acid chloride and acidic byproducts, while the brine wash helps to remove any remaining water-soluble impurities and aids in the separation of the organic and aqueous layers.

-

Chromatographic Purification: Flash column chromatography is a robust method for separating the desired product from any unreacted starting materials or by-products, ensuring a high purity of the intermediate for the subsequent step.

Characterization Data for N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide:

-

¹H-NMR (CDCl₃): δ 8.10 (d, J = 2Hz, 1H, ArH), 8.06 (bs, 1H, NH), 8.01 (dd, J = 2, 8.5 Hz, 1H, ArH), 7.81 (d, J = 8.5Hz, 1H, ArH), 5.89 (d, J = 1Hz, 1H, CH₂), 5.62 (q, J = 1.5Hz, 1H, CH₂), 2.10 (dd, J = 0.5, 1.5 Hz, 3H, CH₃).[2][3]

Experimental Protocol: Synthesis of this compound

This protocol details the Michael addition of 4-fluorothiophenol to the activated alkene of the intermediate, followed by oxidation of the resulting thioether to the sulfone, yielding this compound. The choice of a strong, non-nucleophilic base like sodium hydride is critical for the deprotonation of the thiophenol.

Materials and Reagents:

-

N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide

-

4-Fluorothiophenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

3-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Step-by-Step Procedure:

-

Michael Addition: a. To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at room temperature under a nitrogen atmosphere, add a solution of 4-fluorothiophenol (1.2 equivalents) in anhydrous THF dropwise. b. Stir the resulting mixture for 20-30 minutes at room temperature to ensure complete formation of the thiophenolate. c. Add a solution of N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide (1 equivalent) in anhydrous THF to the thiophenolate solution. d. Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.[4][5] e. Upon completion, carefully quench the reaction by the slow addition of water. f. Extract the aqueous mixture with ethyl acetate. g. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioether intermediate. This intermediate can be used in the next step without further purification.[4]

-

Oxidation: a. Dissolve the crude thioether intermediate in dichloromethane (DCM). b. To the stirred solution, add 3-chloroperbenzoic acid (m-CPBA, 2.2 to 2.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and an ice bath can be used for temperature control. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the disappearance of the thioether by TLC.[5] d. Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and 3-chlorobenzoic acid. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Self-Validating System and Causality:

-

Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial for the Michael addition step, as sodium hydride reacts violently with water.

-

Stoichiometry of Oxidant: Using a slight excess of m-CPBA ensures the complete conversion of the thioether to the sulfone. Using a large excess should be avoided to minimize side reactions.

-

Bicarbonate Wash Post-Oxidation: This step is critical for removing the acidic by-products of the oxidation reaction, simplifying the subsequent purification.

-

Chromatography and Recrystallization: The combination of column chromatography and recrystallization is a robust method to obtain this compound with high purity, suitable for use as an analytical reference standard.

Characterization Data for this compound:

-

¹H NMR (500 MHz, CDCl₃): δ 8.01 (s, 1H), 7.93 (d, J = 8.5 Hz, 1H), 7.84 (d, J = 8.5 Hz, 1H), 7.61 (br s, 1H), 7.51 (dd, J = 8.5, 5.0 Hz, 2H), 7.18 (t, J = 8.5 Hz, 2H), 3.42 (dd, J = 14.0, 7.0 Hz, 1H), 3.25 (dd, J = 14.0, 6.0 Hz, 1H), 2.85 (m, 1H), 1.25 (d, J = 7.0 Hz, 3H).

-

¹³C NMR (125 MHz, CDCl₃): δ 171.0, 165.9, 141.5, 137.9, 135.5, 131.5, 129.2, 128.8, 122.9, 118.4, 116.5, 116.3, 114.9, 53.6, 36.5, 16.9.

-

Mass Spectrometry (ES+): m/z 415.1 [M+H]⁺, 437.1 [M+Na]⁺.

-

IR (KBr, cm⁻¹): 3300 (N-H), 2230 (C≡N), 1680 (C=O), 1320, 1150 (SO₂).

Forced Degradation and Analytical Method Validation

A crucial aspect of controlling impurities is to understand their formation under stress conditions and to have validated analytical methods for their detection.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products that could form during the shelf-life of the drug substance. These studies involve subjecting the API to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.

-

Acid Hydrolysis: Bicalutamide is generally stable under acidic conditions. However, prolonged exposure to strong acids at elevated temperatures may lead to some degradation.

-

Base Hydrolysis: Bicalutamide is susceptible to degradation under basic conditions.[6] The amide bond can be hydrolyzed, leading to the formation of 4-amino-2-(trifluoromethyl)benzonitrile and the corresponding carboxylic acid.

-

Oxidative Degradation: Treatment with oxidizing agents like hydrogen peroxide can lead to the formation of N-oxide impurities.

-

Thermal Degradation: Bicalutamide is relatively stable to heat, but prolonged exposure to high temperatures can cause some degradation.

-

Photodegradation: Exposure to UV light can also induce degradation.

While this compound is primarily a process-related impurity, its potential formation as a degradant under certain stress conditions cannot be entirely ruled out and should be investigated during forced degradation studies.

Analytical Method for Impurity Profiling

A validated, stability-indicating HPLC method is essential for the routine quality control of Bicalutamide and for the detection and quantification of this compound.

Typical HPLC Method Parameters:

-

Column: A reversed-phase column, such as a C18 or C8, is commonly used. A typical column dimension is 4.6 mm x 150 mm with a 3.5 µm particle size.[1]

-

Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[1][4]

-

Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.[4]

-

Detection: UV detection at a suitable wavelength (e.g., 270 nm) is commonly used.[1]

-

Column Temperature: Maintaining a constant column temperature (e.g., 35°C) is important for reproducible results.[1]

Method Validation:

The analytical method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. This is demonstrated by showing that the peak for this compound is well-resolved from the Bicalutamide peak and other potential impurities.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Framework for Control

This technical guide has provided a comprehensive overview of this compound, a critical impurity in the manufacture of Bicalutamide. By understanding its synthetic origin and having access to robust and detailed protocols for its preparation, researchers and drug development professionals are better equipped to:

-

Synthesize a high-purity reference standard of this compound for analytical method development and validation.

-

Develop and validate sensitive and specific analytical methods for the detection and quantification of this impurity in Bicalutamide drug substance and product.

-

Investigate the potential for this compound formation during forced degradation studies, contributing to a more complete understanding of the stability of Bicalutamide.

-

Implement effective control strategies in the manufacturing process to minimize the levels of this and other impurities, ultimately ensuring the quality, safety, and efficacy of the final pharmaceutical product.

The principles and methodologies outlined in this guide serve as a practical framework for the systematic and scientifically sound management of impurities in pharmaceutical development.

References

- 1. pharmascholars.com [pharmascholars.com]

- 2. Hacettepe University Journal of the Faculty of Pharmacy » Submission » Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide [dergipark.org.tr]

- 3. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer | MDPI [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Isolation and characterization of process related impurities and degradation products of bicalutamide and development of RP-HPLC method for impurity profile study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Deshydroxy Bicalutamide Analogues: A Technical Guide for Drug Development Professionals

Introduction: Beyond Bicalutamide - The Rationale for Deshydroxy Analogues

Bicalutamide, a non-steroidal antiandrogen (NSAA), has long been a cornerstone in the management of prostate cancer.[1] Its therapeutic effect is derived from competitively inhibiting the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[2][3] However, the emergence of resistance, often driven by mutations in the AR ligand-binding domain (LBD), necessitates the development of novel antiandrogens with improved efficacy and the ability to overcome these resistance mechanisms.[4]

One avenue of exploration in the quest for next-generation NSAAs has been the modification of the bicalutamide scaffold. Bicalutamide is administered as a racemate, with the antiandrogenic activity residing almost exclusively in the (R)-enantiomer.[5][6] The metabolism of bicalutamide involves hydroxylation, and its metabolites are generally considered inactive.[2] This has led researchers to investigate the role of the hydroxyl group in the molecule's activity, giving rise to the synthesis and evaluation of deshydroxy bicalutamide analogues—compounds that lack this particular functional group. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of these analogues, offering insights for researchers and drug development professionals in the field of oncology.

Core Structural Modifications and Their Impact on Antiandrogenic Activity

The fundamental alteration in the deshydroxy analogues is the removal of the hydroxyl group from the propionamide linker. This seemingly simple modification has profound implications for the molecule's interaction with the AR and its overall biological activity.